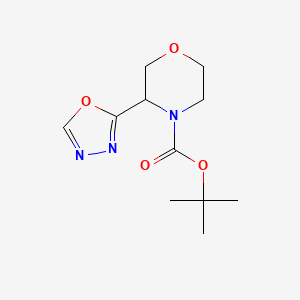

Tert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(15)14-4-5-16-6-8(14)9-13-12-7-17-9/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCOTAUCLIZINN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301136732 | |

| Record name | 4-Morpholinecarboxylic acid, 3-(1,3,4-oxadiazol-2-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301136732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803585-27-4 | |

| Record name | 4-Morpholinecarboxylic acid, 3-(1,3,4-oxadiazol-2-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803585-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinecarboxylic acid, 3-(1,3,4-oxadiazol-2-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301136732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Diacylhydrazides

A key step in the synthesis is the cyclization of diacylhydrazides to form the 1,3,4-oxadiazole ring. According to patented methods, this can be achieved by:

- Acylation of hydrazides with acylating agents in the presence of a base in non-anhydrous solvents to produce diacylhydrazides.

- Cyclization using reagents such as triphenylphosphine and carbon tetrachloride with a base, which promotes ring closure forming the oxadiazole core.

This approach is scalable and avoids harsh acidic conditions that can decompose acid-labile groups like BOC.

One-Pot Synthesis and Functionalization

Recent advances include a one-pot synthesis-arylation strategy where:

- Carboxylic acids are converted directly into 2,5-disubstituted 1,3,4-oxadiazoles using reagents such as O-benzoyl hydroxylamine, triphenylphosphine, lithium tert-butoxide, and copper(II) acetate in anhydrous 1,4-dioxane.

- The reaction is carried out at mild temperatures (around 40 °C) for extended times (18 hours), followed by purification steps to isolate the pure oxadiazole product.

This method streamlines the synthesis, reducing steps and improving efficiency.

Challenges and Optimizations

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Hydrazide formation | Hydrazine derivatives + carboxylic acids | Precursor to diacylhydrazide | Starting material for oxadiazole ring |

| Acylation | Acylating agents + base | Forms diacylhydrazide | Non-anhydrous solvents used |

| Cyclization | Triphenylphosphine + CCl4 + base | 1,3,4-oxadiazole ring formation | Mild conditions, scalable |

| Morpholine introduction | Alkylation or nucleophilic substitution | Install morpholine ring | Can precede or follow oxadiazole formation |

| BOC protection | Di-tert-butyl dicarbonate (Boc)2O | Protect amine group | Prevents acid-mediated decomposition |

| Deprotection | HCl in ethyl acetate or dioxane | Remove BOC group | Mild acidic conditions to avoid ring degradation |

| Purification | Flash column chromatography, PTLC | Isolate pure compound | Optimized to reduce steps |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The oxadiazole ring can participate in substitution reactions, where one of the nitrogen atoms can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve heating and the use of solvents like DMF or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can lead to the formation of oxadiazole N-oxides, while reduction can yield amine derivatives. Substitution reactions can introduce various functional groups onto the oxadiazole ring, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate has shown promise in medicinal chemistry due to its potential pharmacological properties:

- Antibacterial Activity : Research indicates that oxadiazole-containing compounds can exhibit significant antibacterial effects. For example, studies on similar oxadiazole derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) strains .

- Anticancer Properties : Compounds with oxadiazole linkers are being explored for their ability to inhibit cancer cell proliferation. The structural features of these compounds may allow them to interact with specific biological targets involved in cancer pathways.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Polymer Chemistry : The compound can serve as a building block for synthesizing new polymers with enhanced properties. Its ability to participate in various chemical reactions allows for the development of materials with tailored functionalities.

- Coatings and Adhesives : Due to its chemical stability and reactivity, this compound may be utilized in formulating advanced coatings and adhesives that require specific performance characteristics.

Interaction Studies

Understanding the interaction mechanisms of this compound is crucial for elucidating its biological activity:

- Binding Affinity Studies : Research has focused on determining the binding affinity of this compound to various receptors and enzymes. Such studies help clarify its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, through the oxadiazole ring and morpholine moiety. The oxadiazole ring can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Tert-butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate

Structural Differences :

Tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate

Structural Differences :

Azetidine Derivatives (e.g., tert-butyl 3-(2-methoxy-2-oxoethyl)-3-(morpholin-4-yl)azetidine-1-carboxylate)

Structural Differences :

- Core Ring : Azetidine (4-membered saturated ring) replaces morpholine (6-membered ring).

- Substituents : Methoxy-oxoethyl and morpholine groups instead of oxadiazole .

Comparative Data Table

Key Findings and Implications

Substituent Impact : The choice of heterocycle (oxadiazole vs. triazole) or functional group (hydroxymethyl) significantly alters physicochemical properties. Oxadiazoles offer metabolic stability, while triazoles enhance hydrogen bonding.

Synthetic Complexity : Azetidine derivatives require multi-step catalytic synthesis, whereas hydroxymethyl morpholine analogs may involve simpler functionalization.

Applications : Oxadiazole and triazole morpholine derivatives are prioritized in drug discovery, whereas azetidines and hydroxymethyl analogs serve specialized roles (e.g., intermediates or selective binders).

Biological Activity

Tert-butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate (CAS Number: 1803585-27-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a morpholine ring and an oxadiazole moiety. Its molecular formula is , with a molecular weight of approximately 252.28 g/mol. The presence of the oxadiazole ring is particularly notable as it has been associated with various biological activities, including antimicrobial and anticancer effects.

The proposed mechanism of action for this compound involves its interaction with specific biological targets:

- Receptor Modulation : Preliminary studies suggest that this compound may interact with various receptors involved in cell signaling pathways, potentially modulating their activity.

- Cytotoxicity : Research indicates that compounds containing oxadiazole rings can exhibit cytotoxic effects on cancer cell lines. For instance, derivatives have shown promising results against leukemia and breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the cytotoxic effects of this compound:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CEM-C7 (T acute lymphoblastic leukemia) | 0.5 | Induction of apoptosis |

| MCF-7 (breast adenocarcinoma) | 1.2 | Caspase activation |

| U937 (acute monocytic leukemia) | 0.8 | Cell cycle arrest |

These findings indicate that the compound has a potent effect on various cancer cell lines, suggesting its potential as a therapeutic agent.

Study 1: Anticancer Activity

In a study published in MDPI, researchers synthesized several oxadiazole derivatives, including this compound. These derivatives were tested for their cytotoxicity against multiple cancer cell lines. The results demonstrated that the compound exhibited significant cytotoxic activity compared to standard chemotherapeutic agents like doxorubicin .

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism by which oxadiazole derivatives induce apoptosis. Flow cytometry assays revealed that treatment with this compound led to increased levels of p53 and activated caspase pathways in treated cells. This suggests that the compound may promote programmed cell death through intrinsic apoptotic pathways .

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazines and carboxylic acids.

- Coupling Reaction : The oxadiazole derivative is then coupled with tert-butyl morpholine under suitable conditions (e.g., using coupling agents like EDC or DCC) to form the final product.

Q & A

Advanced Research Question

- Crystallization : Grow single crystals via slow evaporation in solvents like ethanol or dichloromethane. Tert-butyl groups often facilitate crystal packing due to their bulk .

- Data Collection : Use a diffractometer (Mo Kα radiation) to collect high-resolution data. SHELX programs (SHELXT for solution, SHELXL for refinement) are standard for small-molecule structures .

- Analysis : Mercury software can visualize intermolecular interactions (e.g., hydrogen bonds between oxadiazole N and morpholine O atoms) and packing motifs .

Example : The crystal structure of a related phenylmorpholine derivative revealed intermolecular N–H⋯O hydrogen bonds stabilizing the 3D network .

What strategies are effective in analyzing discrepancies between theoretical and experimental NMR data?

Advanced Research Question

- Solvent Effects : Simulate NMR spectra (e.g., using Gaussian) with explicit solvent models (e.g., CDCl₃) to account for chemical shift variations .

- Conformational Analysis : Rotameric equilibria in the morpholine ring or oxadiazole moiety can split signals. Use variable-temperature NMR to assess dynamic effects .

- Validation Tools : Cross-check with 2D NMR (COSY, HSQC) to resolve overlapping peaks. For example, HMBC can confirm long-range coupling between the oxadiazole and morpholine carbons .

Case Study : In tert-butyl 3-((triisopropylsilyl)ethynyl)morpholine-4-carboxylate, discrepancies in ¹³C NMR were resolved by confirming the absence of residual solvent peaks .

What methodologies are employed to evaluate its pharmacological activity, such as receptor binding or antimicrobial effects?

Advanced Research Question

- Receptor Binding Assays : Screen for CB1/CB2 receptor affinity using competitive binding assays with [³H]CP-55,940. For example, oxadiazole derivatives have shown IC₅₀ values <2 nM for CB1 .

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria. Oxadiazole-containing compounds often exhibit activity via membrane disruption .

- Cytotoxicity : Assess selectivity using MTT assays on mammalian cell lines (e.g., HEK-293) .

Data Interpretation : Compare dose-response curves and statistical significance (p<0.05 via ANOVA) to validate efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.